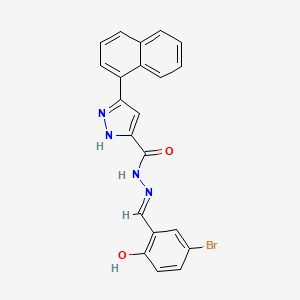![molecular formula C21H20ClNO3S3 B11668742 (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668742.png)
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-5-(4-{2-[(4-氯苯基)硫代]乙氧基}-3-甲氧基苄叉基)-3-乙基-2-硫代-1,3-噻唑烷-4-酮 是一种具有潜在应用于多个科学领域的复杂有机分子。该化合物具有噻唑烷酮核心,以其生物活性而闻名,并被氯苯基、乙氧基和甲氧基苄叉基取代。这些取代基可以显著影响该化合物的化学性质和生物活性。
准备方法
合成路线和反应条件
(5Z)-5-(4-{2-[(4-氯苯基)硫代]乙氧基}-3-甲氧基苄叉基)-3-乙基-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤,包括噻唑烷酮环的形成以及各种取代基的引入。类似化合物的常见合成方法包括:
乌尔曼型反应: 使用铜催化剂的芳基卤化物。
布赫瓦尔德-哈特维希交叉偶联: 在钯催化体系存在下进行的芳基卤化物。
陈-拉姆交叉偶联: 铜催化的酚类与芳基硼酸的反应.
工业生产方法
此类复杂有机分子的工业生产方法通常涉及优化这些合成路线以实现大规模生产。这包括使用连续流动反应器和先进的催化体系来提高产率并减少反应时间。
化学反应分析
反应类型
(5Z)-5-(4-{2-[(4-氯苯基)硫代]乙氧基}-3-甲氧基苄叉基)-3-乙基-2-硫代-1,3-噻唑烷-4-酮: 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变噻唑烷酮环中硫或氮原子的氧化态。
取代: 芳环可以进行亲电或亲核取代反应以引入新的取代基。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
催化剂: 用于交叉偶联反应的钯或铜催化剂。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以导致形成亚砜或砜,而取代反应可以在芳环上引入各种官能团。
科学研究应用
(5Z)-5-(4-{2-[(4-氯苯基)硫代]乙氧基}-3-甲氧基苄叉基)-3-乙基-2-硫代-1,3-噻唑烷-4-酮:
化学: 作为合成更复杂分子的中间体。
生物学: 用于研究噻唑烷酮衍生物对生物系统的影响。
医药: 由于其生物活性,有可能用作药物。
工业: 作为合成具有特定性质的材料的前体。
作用机制
(5Z)-5-(4-{2-[(4-氯苯基)硫代]乙氧基}-3-甲氧基苄叉基)-3-乙基-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。 具体的途径和靶标可能因具体的应用和所研究的生物系统而异 .
属性
分子式 |
C21H20ClNO3S3 |
|---|---|
分子量 |
466.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20ClNO3S3/c1-3-23-20(24)19(29-21(23)27)13-14-4-9-17(18(12-14)25-2)26-10-11-28-16-7-5-15(22)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3/b19-13- |
InChI 键 |
QWXLVDOSTAMXJP-UYRXBGFRSA-N |
手性 SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)Cl)OC)/SC1=S |
规范 SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=C(C=C3)Cl)OC)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-(3-chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668666.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11668679.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11668685.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668690.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668747.png)
![N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
![(2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11668758.png)
![(3Z,5E)-3,5-bis[(3-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11668759.png)
